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Compound of Interest

Compound Name: 2-(2-phenylethenyl)azepane

CAS No.: 1384433-76-4

Cat. No.: B1383213

Get Quote

Executive Summary & Structural Rationale
The molecule 2-(2-phenylethenyl)azepane (commonly referred to as 2-styrylazepane)

represents a highly valuable structural motif in medicinal chemistry, belonging to the class of

-functionalized saturated N-heterocycles[1]. Structurally, it consists of a flexible seven-
membered azepane ring substituted at the C2 (

) position with a conjugated styryl system.

As an Application Scientist, characterizing this molecule requires navigating two primary

structural dynamics:

Conformational Flux: The seven-membered azepane ring rapidly interconverts between

twist-chair and boat conformations in solution, leading to complex, overlapping multiplets for

the distal methylene protons.
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Stereochemical Geometry: The styryl double bond can exist in E (trans) or Z (cis)

configurations. The E-isomer is thermodynamically favored and exhibits highly diagnostic

spectroscopic signatures due to anisotropic deshielding and specific vibrational modes.

This whitepaper provides a causality-driven, self-validating framework for the definitive

structural elucidation of 2-(2-phenylethenyl)azepane using Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR): Resonance &
Connectivity
NMR spectroscopy is the primary tool for confirming the regiochemistry of the azepane

substitution and the stereochemistry of the alkene.

Causality of Chemical Shifts and Couplings
The

-Proton (C2-H): In an unsubstituted azepane,

-protons resonate near 2.8 ppm. However, in 2-(2-phenylethenyl)azepane, the C2 proton is
shifted downfield to ~3.4 ppm. This is caused by the combined electron-withdrawing
inductive effect of the adjacent nitrogen and the anisotropic deshielding cone generated by
the conjugated styryl

-system.

Alkene Stereochemistry (Karplus Equation): The E-configuration is definitively proven by the

vicinal coupling constant (

) between the two alkene protons. A trans-diaxial-like relationship dictates a large coupling
constant of ~15.8 Hz, whereas a Z-isomer would exhibit a

of ~10-12 Hz. The C1' proton appears as a doublet of doublets (dd) because it couples to
both the C2' alkene proton and the C2 azepane proton.

Table 1: Diagnostic H and C NMR Spectral Data (CDCl ,
400/100 MHz)
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Position H Chemical
Shift (ppm)

Multiplicity &

(Hz)
C Shift (ppm)

Structural
Assignment &
Causality

N-H 1.60 – 1.80 br s -

Secondary

amine; broadens

due to

quadrupolar

relaxation of

N.

C2 (Ring) 3.35 – 3.45
dd,

= 8.5, 6.0
63.5

Shifted downfield

by adjacent N

and styryl

anisotropy.

C7 (Ring) 2.80 – 2.95 m 48.2

Standard

-methylene

adjacent to

secondary

amine.

C3–C6 (Ring) 1.40 – 1.90 complex m 25.0 – 35.0

Overlapping

diastereotopic

protons due to

ring flexibility.

C1' (Alkene) 6.15 – 6.25
dd,

= 15.8, 8.5
130.5

Couples to trans-

alkene H (15.8

Hz) and C2-H

(8.5 Hz).

C2' (Alkene) 6.45 – 6.55
d,

= 15.8
133.2

Deshielded by

direct

conjugation with

the phenyl ring.
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Ar-H (ortho) 7.35 – 7.42
d,

= 7.5
126.4

Aromatic

protons;

standard

splitting.

Ar-H (m/p) 7.20 – 7.32 m 127.5, 128.6

Aromatic

protons;

overlapping

multiplets.

Mass Spectrometry (MS): Ionization &
Fragmentation Kinetics
Under standard 70 eV Electron Ionization (EI), saturated N-heterocycles exhibit highly

predictable fragmentation kinetics[2]. The ionization event preferentially removes an electron

from the nitrogen lone pair, creating a radical cation.

Fragmentation Causality
The dominant fragmentation pathway is

-cleavage. The homolytic cleavage of the C2–C1' bond expels a relatively stable styryl radical
(C

H

•, 103 Da). The remaining charge is stabilized by the nitrogen atom, forming a highly abundant
cyclic iminium ion at m/z 98[3]. Because the activation energy for this pathway is drastically
lowered by nitrogen's resonance stabilization, m/z 98 acts as the base peak (100% relative
abundance), serving as a diagnostic marker for

-substituted azepanes[2][3].
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Figure 1: Primary EI-MS fragmentation pathways of 2-(2-phenylethenyl)azepane at 70 eV.
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Infrared (IR) Spectroscopy: Vibrational
Fingerprinting
IR spectroscopy provides orthogonal validation of the functional groups and is particularly

powerful for confirming the alkene geometry, a principle well-established in the study of styryl-

containing systems[4].

Causality of Vibrational Modes
While NMR confirms the E-isomer via

-coupling, IR confirms it via the =C-H out-of-plane bending mode. In a trans-alkene, the two
hydrogen atoms move in-phase out of the plane of the double bond, creating a strong, sharp
change in the dipole moment that manifests as a highly diagnostic, intense absorption band at
~965 cm⁻¹.

Table 2: Key ATR-FTIR Vibrational Modes
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode
Diagnostic
Significance

3320 Medium, Broad N-H Stretch

Validates the

presence of the

secondary amine.

3060, 3025 Weak =C-H Stretch

Confirms sp

hybridized carbons

(aromatic/alkene).

2920, 2850 Strong C-H Stretch

Confirms the sp

methylene envelope

of the azepane ring.

1645 Medium C=C Stretch

Alkene double bond

(intensity boosted by

conjugation).

965 Strong =C-H Out-of-plane

Definitive marker for

the trans (E) alkene

geometry.

745, 695 Strong C-H Out-of-plane

Confirms a mono-

substituted benzene

ring.

Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.

Each workflow contains an internal control check to prevent misinterpretation of artifacts.

Protocol A: NMR Acquisition & D O Exchange Validation
Sample Preparation: Dissolve 15–20 mg of highly pure 2-(2-phenylethenyl)azepane in 0.6

mL of CDCl

containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Acquisition: Acquire a standard 1D

H spectrum at 400 MHz (16 scans, 298 K) and a

C spectrum at 100 MHz (1024 scans).

Self-Validation (D

O Shake): To definitively assign the N-H proton (which can wander based on concentration
and hydrogen bonding), add 1 drop of D

O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the

H spectrum.

Validation Check: The broad singlet at ~1.7 ppm must disappear due to rapid deuterium

exchange (forming N-D), confirming it is the amine proton and not an azepane methylene

multiplet.

Protocol B: GC-EI-MS Regiochemical Validation
Sample Introduction: Inject 1

L of a 1 mg/mL solution (in DCM) into a GC-MS system equipped with a non-polar column
(e.g., HP-5MS).

Ionization: Utilize Electron Ionization (EI) at a strictly calibrated 70 eV to ensure

fragmentation patterns match standardized thermodynamic models[3].

Self-Validation (Ion Ratio Check): Extract the ion chromatogram.

Validation Check: Calculate the ratio of m/z 98 to the molecular ion (m/z 201). If m/z 98 is

not the base peak (>90% relative abundance), the substitution is likely not at the

-position (C2), indicating a structural isomerization or impurity.

Protocol C: ATR-FTIR Stereochemical Validation
Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol.

Collect a background spectrum to subtract atmospheric CO
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and H

O.

Acquisition: Apply 1–2 mg of the neat compound directly onto the crystal. Apply standardized

pressure via the anvil. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added

scans).

Self-Validation (Stereo-Check): Analyze the fingerprint region.

Validation Check: A strong, sharp peak at exactly 965 ± 5 cm⁻¹ must be present. If this

peak is absent and a broad peak near 720 cm⁻¹ appears instead, the synthesis has

yielded the Z-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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